1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Description
1-(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C19H20F3NO4S and its molecular weight is 415.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Sulfonylated Furans
Sulfonylated furans are important intermediates in organic synthesis due to their wide range of applications in pharmaceuticals and materials science. A study by Cui et al. (2018) developed an efficient three-component reaction of 1,3-dicarbonyl compounds with ynals and sodium benzenesulfinates, leading to the formation of sulfonylated furans. This domino process exhibits excellent functional group tolerance and efficiency, providing a novel strategy for the synthesis of these valuable compounds (Cui et al., 2018).
Synthesis of Heterocycles from 3-Furfurals
Kelly et al. (2008) introduced methods for preparing 2-substituted 3-furfurals from 3-furfural, 3-bromofuran, and 3-vinylfurans. This involves the addition of organolithium, Grignard, and organozinc reagents to 3-furfural, yielding 3-furyl alcohols which, upon oxidative rearrangement, provide a novel route to 2-substituted 3-furfurals. This method offers a new approach to synthesize substituted furans and pyrroles, crucial for chemical synthesis and found in various natural products and pharmaceutical agents (Kelly et al., 2008).
Metal-Free Synthesis of Polysubstituted Pyrroles
Kumar et al. (2017) reported a metal-free method for synthesizing polysubstituted pyrrole derivatives. This involves intermolecular cycloaddition using water as a solvent under microwave conditions, showcasing an environmentally friendly approach with good to excellent yields. This method contributes to the green chemistry initiatives by minimizing the use of hazardous reagents and conditions in the synthesis of complex heterocyclic compounds (Kumar et al., 2017).
Properties
IUPAC Name |
1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4S/c20-19(21,22)15-6-3-14(4-7-15)5-8-18(24)23-10-9-17(12-23)28(25,26)13-16-2-1-11-27-16/h1-4,6-7,11,17H,5,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRQJJFCSLXURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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